molecular formula C8H6BrF2NO2 B13916334 Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate

Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate

Cat. No.: B13916334
M. Wt: 266.04 g/mol
InChI Key: CUVSPLHPSRVQOP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylate group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-(difluoromethyl)pyridine with methyl chloroformate under basic conditions to form the desired carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and coupled aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-(difluoromethyl)pyridine-6-carboxylate is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development .

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-bromo-6-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-3-2-4(9)6(12-5)7(10)11/h2-3,7H,1H3

InChI Key

CUVSPLHPSRVQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C(F)F

Origin of Product

United States

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